Benzilide

Übersicht

Beschreibung

The term "Benzilide" does not directly correspond to a specific chemical compound in the provided papers. However, the papers discuss various benzene-derived compounds and their synthesis, which may be related to the term "Benzilide" as a general class of benzene-based anilides or similar structures. For instance, thiobenzanilides are mentioned as precursors for the synthesis of benzothiazoles , and anilides are used as starting materials for the synthesis of benzoxazoles . These compounds are structurally related to benzene and involve the modification of the benzene ring with different functional groups.

Synthesis Analysis

The synthesis of benzene-derived compounds involves various catalytic processes. For example, the synthesis of 2-substituted benzothiazoles from thiobenzanilides is achieved using a palladium catalyst through C-H functionalization and C-S bond formation . Similarly, benzoxazoles are synthesized from anilides using an electrochemical method that tolerates various functionalities and yields good results . Benzimidazoles are synthesized via C-H activation and amidation of aniline derivatives using an iridium(III) catalyst . Additionally, benzazoles can be synthesized directly from alcohols and o-substituted anilines using a catalytic amount of a cobalt salt .

Molecular Structure Analysis

The molecular structures of benzene-derived compounds are characterized by their planarity and specific arrangements. For instance, benzo[1,2-b:4,5-b']dichalcogenophenes, which include thiophene, selenophene, and tellurophene homologues, are completely planar and packed in a herringbone arrangement as determined by single-crystal X-ray analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzene-derived compounds often include cyclization and functionalization processes. For example, benzimidazoles are synthesized through a C-H activation-amidation-cyclization pathway , while benzoxazoles are formed via electrochemical methods employing amidyl radical intermediates . Benzo[4,5]imidazo[1,2-a]quinoxalines are synthesized from 2-(benzoimidazol-1-yl)aniline substrates through an iodine-mediated direct sp3 C–H amination reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene-derived compounds are elucidated through various analytical techniques. The benzo[1,2-b:4,5-b']dichalcogenophenes' properties are studied using cyclic voltammetry and UV-vis spectra, indicating their electrochemical and optical characteristics . The electrochemical synthesis of benzilic acids from benzophenones in the presence of carbon dioxide is optimized to yield acids with yields strongly dependent on the electronic effect of substituents .

Wissenschaftliche Forschungsanwendungen

Antipsychotic and Stimulant Properties

- Antipsychotic Effects: Benzamides and anilides like benzilide have been studied for their antipsychotic properties. These compounds are central dopamine antagonists, potentially useful in treating psychiatric disorders (Blaney et al., 1983).

- Gastric Motility: Some benzamide derivatives also stimulate gastric motility, although this effect may be mediated by different mechanisms than their antipsychotic effects (Blaney et al., 1983).

Medicinal Chemistry

- Synthesis of Medicinal Compounds: Benzamides, including benzilide derivatives, are crucial intermediates in synthesizing various medicinal compounds with potential applications in treating disorders like cancer, HIV, and malaria (Ammaji et al., 2019).

Electrochemistry

- Polymerization Studies: The early stages of aniline oxidation, a process related to benzilide chemistry, have been explored for their relevance in polymerization, offering insights into the formation of conductive polymers (Johnson & Park, 1996).

Education and Pedagogy

- Teaching Scientific Practices: Innovative teaching models like the Benzene Ring Heuristic have been used in science education, highlighting the pedagogical applications of benzene-related compounds (Sarıbaş & Ceyhan, 2015).

Biochemical Studies

- Histone Deacetylase Inhibition: Benzamide derivatives, including benzilides, have been studied for their ability to inhibit histone deacetylases, playing a potential role in cancer treatment (Suzuki et al., 1999).

- Antiarrhythmic Properties: Certain benzamide derivatives have been investigated for their potential use in treating arrhythmias (Argentieri, Carroll, & Sullivan, 1991).

Environmental and Toxicology Studies

- Environmental Impact: The environmental fate and biodegradability of benzene derivatives, including compounds related to benzilide, have been studied to understand their impact on aquatic ecosystems (Lu & Metcalf, 1975).

Safety And Hazards

Benzilide should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and personal protective equipment should be used. In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

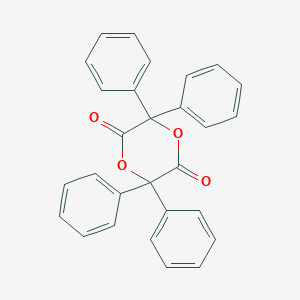

IUPAC Name |

3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O4/c29-25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)31-26(30)28(32-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHGDMUCPUQOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)OC(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323118 | |

| Record name | NSC677243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzilide | |

CAS RN |

467-32-3 | |

| Record name | 3,3,6,6-Tetraphenyl-1,4-dioxane-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC677243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

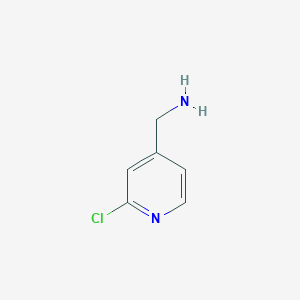

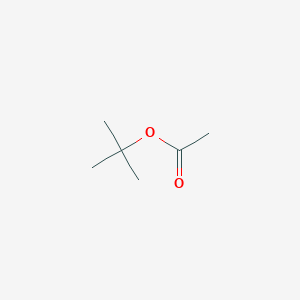

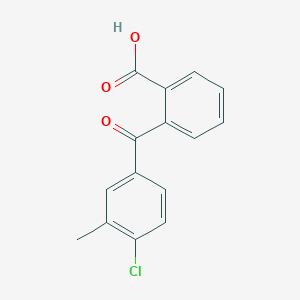

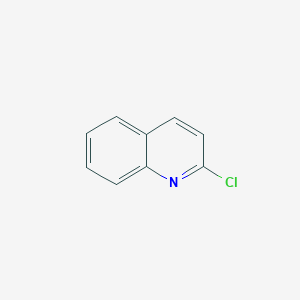

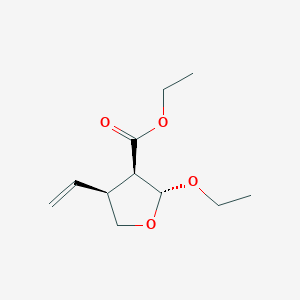

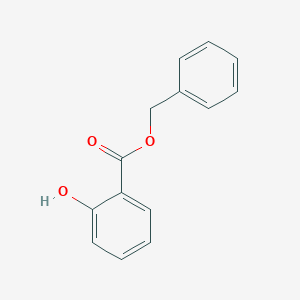

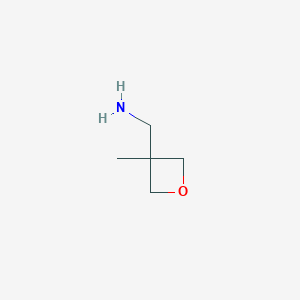

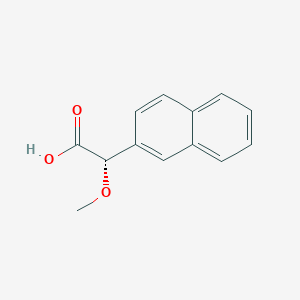

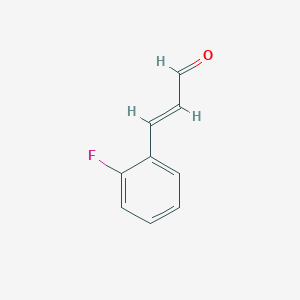

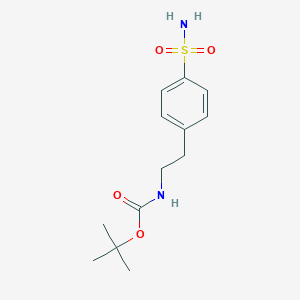

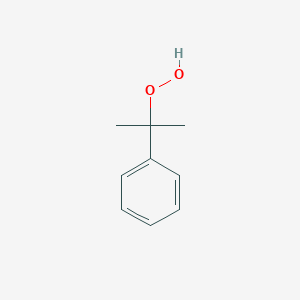

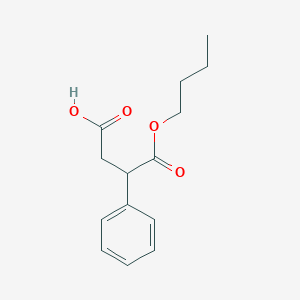

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.